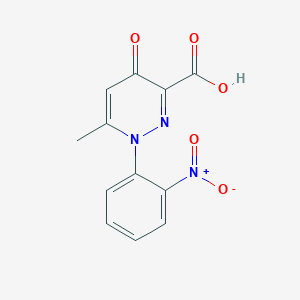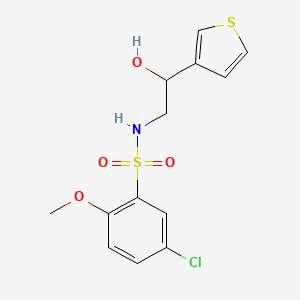
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, also known as TAK-659, is a sulfonamide-based inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and progression of several B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Gene Expression and Antitumor Activity
Compounds from sulfonamide libraries, including variants similar to 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, have been evaluated in antitumor screens, revealing potent cell cycle inhibitors that have advanced to clinical trials. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, disrupt tubulin polymerization or cause decreases in the S phase fraction in various cancer cell lines. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides based on gene expression changes, illuminating drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).
Antimicrobial Activity
A series of novel sulfonamides, including compounds with scaffolds similar to 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, have been designed, synthesized, and characterized for their antimicrobial activity. These compounds have shown efficacy against various strains including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting their potential in addressing drug-resistant bacterial infections (Krátký et al., 2012).
Enzyme Inhibition and In Silico Studies
Recent research has involved the synthesis and evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, targeting acetylcholinesterase (AChE) and α-glucosidase. These studies, which include in silico analyses, highlight the therapeutic potential of these compounds in treating conditions such as Alzheimer's disease and diabetes due to their significant inhibitory effects (Riaz, 2020).
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S2/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQNWZAOSGIOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

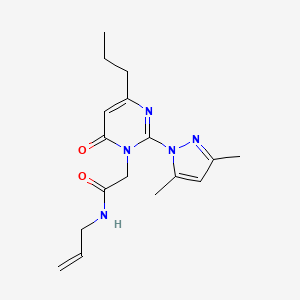
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)
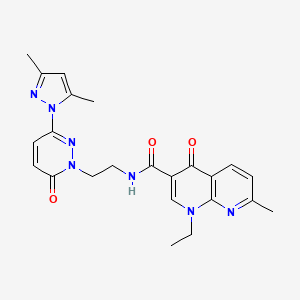
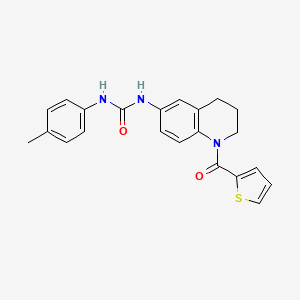
![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)
![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)
![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)
![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)
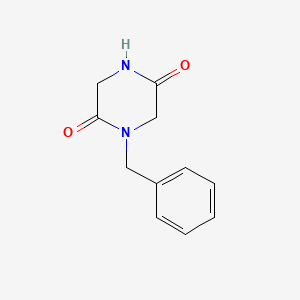
![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)
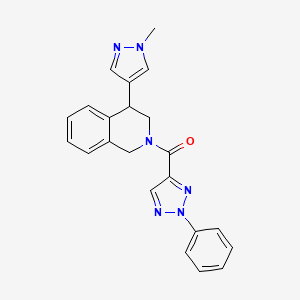
![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
